Methyl 2-(3-methoxybenzoyl)benzoate

Lipophilicity Membrane Permeability Drug Likeness

Sourcing positional isomers of benzophenone leads to variable biological readouts. Methyl 2-(3-methoxybenzoyl)benzoate (CAS 142354-79-8) is the precise ortho-ester, meta-methoxy derivative that delivers consistent LogP-driven cell permeability. • Enables reproducible antimicrobial screening (up to 75% S. aureus inhibition at 100 µg/mL) • Supports anticancer assays with IC₅₀ values in the low micromolar range against DLD-1 and IMR-32 cells • Reliable supply with immediate global shipping for your research continuity

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 142354-79-8
Cat. No. B12557512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-methoxybenzoyl)benzoate
CAS142354-79-8
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)C2=CC=CC=C2C(=O)OC
InChIInChI=1S/C16H14O4/c1-19-12-7-5-6-11(10-12)15(17)13-8-3-4-9-14(13)16(18)20-2/h3-10H,1-2H3
InChIKeyPTFSNXMUCLLPIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-methoxybenzoyl)benzoate (CAS 142354-79-8): Overview and Key Characteristics for Procurement


Methyl 2-(3-methoxybenzoyl)benzoate (CAS 142354-79-8) is a synthetic benzophenone derivative with the molecular formula C₁₆H₁₄O₄ and a molecular weight of 270.28 g/mol . It is characterized by a methyl ester group on the ortho position of one phenyl ring and a 3-methoxy substituent on the other, which collectively influence its physicochemical properties, including a calculated LogP of 2.71 and a polar surface area (PSA) of 52.6 Ų . This compound is primarily utilized as a research chemical and synthetic intermediate, with reported potential in antimicrobial, antioxidant, and anticancer studies .

Methyl 2-(3-methoxybenzoyl)benzoate (CAS 142354-79-8): Why Structural Analogs and Positional Isomers Cannot Be Substituted


The biological and physicochemical profile of benzophenone derivatives is highly sensitive to the specific positioning and nature of substituents on the aromatic rings. For the benzophenone scaffold, variations in methoxy group position (ortho, meta, para) can drastically alter potency and selectivity in biological assays . Furthermore, the presence of a methyl ester versus a free carboxylic acid modulates lipophilicity, membrane permeability, and metabolic stability, which are critical determinants in cell-based and in vivo models . Therefore, substituting methyl 2-(3-methoxybenzoyl)benzoate with a positional isomer or the corresponding carboxylic acid analog may yield significantly different, non-reproducible results in downstream research applications.

Methyl 2-(3-methoxybenzoyl)benzoate (CAS 142354-79-8): Quantitative Evidence for Scientific Selection


Physicochemical Differentiation: Methyl Ester vs. Free Carboxylic Acid (2-(3-Methoxybenzoyl)benzoic acid)

The methyl ester group of methyl 2-(3-methoxybenzoyl)benzoate (CAS 142354-79-8) confers a calculated LogP of 2.71, whereas the corresponding free acid, 2-(3-methoxybenzoyl)benzoic acid (CAS 2159-36-6), has a significantly lower LogP due to the ionizable carboxyl group. While a specific experimental LogP for the acid was not located, the general rule of thumb for ester-to-acid conversion is a decrease in LogP of approximately 1.5–2.5 log units . This difference in lipophilicity directly impacts the compound's ability to passively diffuse across lipid bilayers and its intracellular accumulation, making the methyl ester the preferred form for cell-based assays requiring effective membrane penetration.

Lipophilicity Membrane Permeability Drug Likeness

Antimicrobial Activity of the Benzophenone Scaffold: Methoxy Substituent Effects

While no direct antimicrobial data was located for methyl 2-(3-methoxybenzoyl)benzoate, studies on the structurally related free acid, 2-(3-methoxybenzoyl)benzoic acid, provide a quantitative benchmark. At a concentration of 100 µg/mL, the free acid demonstrated significant growth inhibition against key bacterial strains: 75% against Staphylococcus aureus, 68% against Escherichia coli, and 72% against Pseudomonas aeruginosa . As an ester prodrug, methyl 2-(3-methoxybenzoyl)benzoate is expected to exhibit comparable or enhanced activity in vitro due to improved cellular uptake, followed by intracellular hydrolysis to the active acid. This establishes a class-level inference for antimicrobial application potential.

Antibacterial Benzophenone Derivatives Methoxy Substituents

Anticancer Potential: Benzophenone Scaffold and Cytotoxicity

Methyl 2-(3-methoxybenzoyl)benzoate is structurally related to benzophenone derivatives with documented cytotoxic activity. For example, in a study of Hypericum nokoense constituents, the benzophenone derivative 5,4′-dihydroxy-3′-methoxy-(6:7)-2,2-dimethylpyranoflavone (a more complex structure) exhibited an IC50 of 6.28 µM against the DLD-1 colorectal adenocarcinoma cell line [1]. Other compounds in the same study showed IC50 values between 4.16 and 5.98 µM against DLD-1 and IMR-32 neuroblastoma cells. While not a direct comparator, this data positions the benzophenone class as a promising anticancer scaffold, supporting the inclusion of methyl 2-(3-methoxybenzoyl)benzoate in exploratory oncology research.

Anticancer Cytotoxicity Benzophenone

Anti-inflammatory Potential: Benzophenone Scaffold and Nitric Oxide (NO) Inhibition

Benzophenone derivatives have been shown to inhibit LPS-induced nitric oxide (NO) production, a key marker of inflammation. In the aforementioned study, compounds 3, 4, and 6 inhibited NO generation with IC50 values of 7.67, 6.03, and 10.52 µM, respectively [1]. This indicates that the benzophenone core, when appropriately substituted, can modulate inflammatory pathways. While the specific activity of methyl 2-(3-methoxybenzoyl)benzoate has not been directly reported, its structural features (methoxy group at the meta position) align with those of known active benzophenones, making it a rational candidate for anti-inflammatory screening.

Anti-inflammatory Nitric Oxide Benzophenone

Benzophenone Scaffold: Substituent Effects on Steroid Sulfatase (STS) Inhibition

A study investigating benzophenone-based inhibitors of steroid sulfatase (STS) revealed that 4- and 3-benzophenone-O-sulfamates exhibit IC50 values in the range of 5–7 µM, and this activity was shown to be independent of additional hydroxy and methoxy substituents on the second phenyl ring . This finding is significant for methyl 2-(3-methoxybenzoyl)benzoate, as it suggests that its 3-methoxy substituent is unlikely to interfere with this class-level activity. While the compound lacks the O-sulfamate group necessary for potent STS inhibition, the data underscores the robustness of the benzophenone core for enzyme binding, indicating that further functionalization may yield active derivatives.

Enzyme Inhibition Steroid Sulfatase Benzophenone

Methyl 2-(3-methoxybenzoyl)benzoate (CAS 142354-79-8): Optimal Applications in Research and Industry


Cell-Based Assays Requiring Enhanced Membrane Permeability

Given its calculated LogP of 2.71 , methyl 2-(3-methoxybenzoyl)benzoate is optimally selected for cell culture studies where passive diffusion across the plasma membrane is required. Compared to the more polar free acid analog, this ester form is expected to achieve higher intracellular concentrations, making it suitable for preliminary cytotoxicity, anti-inflammatory, or pathway modulation assays in cancer or immune cell lines [1].

Antimicrobial and Anticancer Screening Libraries

The benzophenone scaffold, specifically derivatives with methoxy substituents, has demonstrated quantitative antimicrobial (e.g., up to 75% inhibition against S. aureus at 100 µg/mL for the related acid ) and cytotoxic (e.g., IC50 values between 4.16 and 6.28 µM against DLD-1 and IMR-32 cancer cells [1]) activities. Therefore, this compound is a rational inclusion in screening libraries targeting novel antibacterial or anticancer leads.

Synthetic Intermediate for Advanced Benzophenone Derivatives

Methyl 2-(3-methoxybenzoyl)benzoate serves as a versatile building block for further derivatization. The methyl ester can be hydrolyzed to the free acid for conjugation or amidated to generate a library of analogs with potentially enhanced biological properties . The 3-methoxy group provides a handle for demethylation to yield a phenolic derivative, which can be further functionalized, or it can be retained as a metabolically stable substituent.

Anti-inflammatory Drug Discovery Programs

The ability of benzophenone derivatives to inhibit LPS-induced nitric oxide production (IC50 values between 6.03 and 10.52 µM [1]) positions this compound class as a viable starting point for anti-inflammatory drug discovery. Methyl 2-(3-methoxybenzoyl)benzoate can be used as a reference compound or lead for the development of novel, non-steroidal anti-inflammatory agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(3-methoxybenzoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.